molecular formula C10H12BNO3 B13555817 (4-(5-Oxopyrrolidin-2-yl)phenyl)boronic acid

(4-(5-Oxopyrrolidin-2-yl)phenyl)boronic acid

Cat. No.: B13555817
M. Wt: 205.02 g/mol
InChI Key: BQHFMMPGZCIQTC-UHFFFAOYSA-N
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Description

(4-(5-Oxopyrrolidin-2-yl)phenyl)boronic acid: is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(5-Oxopyrrolidin-2-yl)phenyl)boronic acid typically involves the coupling of a boronic acid derivative with a suitable aryl halide under palladium-catalyzed conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions: (4-(5-Oxopyrrolidin-2-yl)phenyl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Properties

Molecular Formula

C10H12BNO3

Molecular Weight

205.02 g/mol

IUPAC Name

[4-(5-oxopyrrolidin-2-yl)phenyl]boronic acid

InChI

InChI=1S/C10H12BNO3/c13-10-6-5-9(12-10)7-1-3-8(4-2-7)11(14)15/h1-4,9,14-15H,5-6H2,(H,12,13)

InChI Key

BQHFMMPGZCIQTC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2CCC(=O)N2)(O)O

Origin of Product

United States

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